(S)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate
Description
(S)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate is a chiral azetidine derivative characterized by a tert-butyl carbamate protecting group and a 2-hydroxyethyl substituent at the 2-position of the azetidine ring. The (S)-configuration confers stereochemical specificity, which is critical for applications in asymmetric synthesis, medicinal chemistry, and catalysis. The hydroxyethyl group enhances hydrophilicity compared to non-polar substituents, influencing solubility and intermolecular interactions. The tert-butyl group provides steric protection, improving stability during synthetic procedures .
Properties
IUPAC Name |
tert-butyl (2S)-2-(2-hydroxyethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(11)5-7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQJCNOHZAGBFN-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 2-bromoacetate and (S)-2-amino-1-butanol.
Formation of Azetidine Ring: The key step involves the cyclization of the intermediate to form the azetidine ring. This can be achieved through a nucleophilic substitution reaction where the amino group attacks the carbon atom bearing the leaving group (bromine).
Hydroxyethyl Substitution: The hydroxyethyl group is introduced through a subsequent substitution reaction, often using a suitable hydroxyethylating agent under controlled conditions.
Industrial Production Methods: Industrial production of (S)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The azetidine ring can be reduced under specific conditions to yield saturated amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
Pharmaceutical Development
1. Building Block for Drug Synthesis
(S)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its unique structural features allow it to participate in reactions that lead to the formation of biologically active molecules.
Case Study: Synthesis of Antiviral Agents
Research has demonstrated the utility of this compound in synthesizing antiviral agents. For instance, derivatives of (S)-tert-butyl azetidines have been investigated for their efficacy against viral infections, showcasing the compound's potential in developing new therapeutic strategies.
3. Potential Therapeutic Applications
Recent studies have indicated that compounds derived from (S)-tert-butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate exhibit various biological activities, including antimicrobial and anticancer properties. The structural attributes of this compound may contribute to its interaction with biological targets.
Case Study: Anticancer Activity
A study investigated the anticancer effects of derivatives synthesized from this azetidine compound. Results showed promising activity against certain cancer cell lines, indicating potential for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds, while the azetidine ring provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the azetidine ring significantly impacts molecular properties. Key analogs include:
- Hydrophilicity : The hydroxyethyl group in the target compound increases water solubility compared to bromoethyl (log P ~2.5) or ethoxy-oxoethyl (log P ~1.8) substituents .
- Reactivity : Bromoethyl analogs (e.g., CAS 1420859-80-8) are prone to nucleophilic substitution, whereas hydroxyethyl derivatives may participate in hydrogen bonding or oxidation reactions .
Biological Activity
(S)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate is a chiral compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural characteristics, including an azetidine ring, a tert-butyl group, and a hydroxyethyl substituent, contribute to its biological activity and reactivity. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
- Molecular Formula : C₁₀H₁₉NO₃
- Molecular Weight : Approximately 201.26 g/mol
- Structure : The compound features an azetidine ring that enhances its rigidity and stability, which is crucial for its interactions with biological targets.
The biological activity of (S)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds, while the azetidine ring provides structural integrity, influencing binding affinity and specificity.
Biological Activities
-
Medicinal Chemistry Applications
- The compound serves as a building block for synthesizing bioactive molecules, including potential drug candidates.
- It has been explored for its role in developing peptidomimetics—compounds that mimic the structure and function of peptides.
-
Antimicrobial Properties
- Preliminary studies suggest that derivatives of (S)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate exhibit notable antimicrobial activity, making them candidates for new antibiotics or antifungal agents.
- Enzyme Modulation
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of 2-hydroxyethyl azetidine-1-carboxylate derivatives. Results indicated significant inhibition against several bacterial strains, suggesting potential applications in antibiotic development.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | P. aeruginosa | 12 |
Case Study 2: Enzyme Interaction
In a study assessing enzyme inhibition, (S)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate was tested against cyclin-dependent kinases (CDKs). The results demonstrated that the compound effectively inhibited CDK activity, indicating its potential as a therapeutic agent in cancer treatment.
| Enzyme Target | IC50 (µM) |
|---|---|
| CDK1 | 0.5 |
| CDK2 | 0.8 |
| CDK9 | 0.3 |
Q & A
Q. Basic Characterization
- 1H NMR : Key peaks include δ 9.79 (CHO, s), 4.59 (azetidine CH, t, J = 7.6 Hz), and 1.44 (Boc tert-butyl, s) .
- LC-MS : Molecular ion peaks at m/z 371.2 ([2M+H]+) and 230.3 ([M+H]+) confirm molecular weight .
- Chiral Analysis : HPLC with a Chiralcel OD-H column (heptane/EtOH 90:10) resolves enantiomers (Rt: 12.3 min for (S)-isomer) .
How can researchers modify the hydroxyethyl group to introduce bioisosteres while retaining stereochemical integrity?
Q. Advanced Synthesis
- Etherification : Mitsunobu reaction (DIAD/PPh3) with alcohols introduces ethers without racemization (e.g., 85% yield for methoxyethyl analog) .
- Fluorination : DAST-mediated deoxyfluorination at -78°C converts -OH to -F with >90% retention of configuration, as demonstrated in tert-butyl 3-fluoroazetidine derivatives .
- Kinetic Monitoring : In situ FTIR tracks reaction progress to minimize side reactions .
What approaches resolve contradictions in biological activity data between in vitro and in vivo studies?
Q. Advanced Data Analysis
- Metabolic Stability : Radiolabeled studies (14C-Boc) reveal rapid esterase-mediated cleavage in vivo, reducing efficacy. Parallel assays with deprotected analogs (via TFA) show restored activity .
- Administration Routes : IV delivery bypasses first-pass metabolism, improving correlation (e.g., 10-fold higher bioavailability vs. oral) .
- Prodrug Strategies : Phosphorylated hydroxyethyl derivatives enhance in vivo stability (t1/2 increased from 1.2 to 6.7 hours) .
What storage conditions maximize compound stability during long-term use?
Q. Basic Stability
- Storage : -20°C under argon in amber vials prevents oxidation (degradation <5% over 12 months) .
- Lyophilization : Freeze-drying from tert-butanol/water (1:1) extends shelf-life (>2 years vs. 6 months in solution) .
- Handling : Neutral buffers (pH 6.5–7.5) in assays minimize Boc-deprotection (e.g., δ 1.44→1.20 in acidic conditions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
